molecular formula C21H27N3O B6579581 2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide CAS No. 1049444-38-3

2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide

Cat. No.: B6579581
CAS No.: 1049444-38-3
M. Wt: 337.5 g/mol
InChI Key: XMYVAUJERNVFKT-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide (CAS: 1049444-38-3, molecular formula: C₂₁H₂₇N₃O, molecular weight: 337.46 g/mol) is an acetamide derivative featuring a 3-methylphenyl group attached to the acetamide carbonyl and a 4-phenylpiperazine moiety linked via an ethyl chain to the nitrogen . Its 3-methylphenyl substituent contributes to moderate lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-18-6-5-7-19(16-18)17-21(25)22-10-11-23-12-14-24(15-13-23)20-8-3-2-4-9-20/h2-9,16H,10-15,17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYVAUJERNVFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperazine-Ethylamine Backbone

The 2-(4-phenylpiperazin-1-yl)ethylamine intermediate is critical for subsequent amidation. A common approach involves:

  • N-Alkylation of Piperazine : Reacting 1-phenylpiperazine with 2-chloroethylamine hydrochloride in the presence of a base (e.g., potassium carbonate) under reflux in acetonitrile.

  • Purification : The crude product is isolated via solvent evaporation and recrystallized from ethanol, yielding the ethylamine derivative.

Reaction Scheme :

1-Phenylpiperazine+ClCH2CH2NH2HClK2CO3CH3CN, reflux2-(4-Phenylpiperazin-1-yl)ethylamine\text{1-Phenylpiperazine} + \text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} \xrightarrow[\text{K}2\text{CO}3]{\text{CH}3\text{CN, reflux}} \text{2-(4-Phenylpiperazin-1-yl)ethylamine}

Synthesis of 2-(3-Methylphenyl)acetic Acid Chloride

The acetamide group originates from 2-(3-methylphenyl)acetic acid, activated as an acid chloride:

  • Chlorination : Treating 2-(3-methylphenyl)acetic acid with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C for 2 hours.

  • Isolation : Excess SOCl₂ is removed under reduced pressure, yielding the acid chloride as a pale-yellow liquid.

Amide Bond Formation

The final step couples the acid chloride with the ethylamine intermediate:

  • Reaction Conditions : The acid chloride is slowly added to a solution of 2-(4-phenylpiperazin-1-yl)ethylamine in dry dichloromethane, with triethylamine (TEA) as a base to neutralize HCl.

  • Workup : The mixture is stirred at room temperature for 12 hours, washed with water, and the organic layer is dried over sodium sulfate.

  • Purification : The product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Yield : 68–75%.

Alternative Methodologies

Microwave-Assisted Synthesis

To reduce reaction times, microwave irradiation (100°C, 300 W) is employed during the amidation step, achieving 80% yield in 30 minutes.

Continuous Flow Synthesis

For industrial-scale production, a continuous flow reactor facilitates the amidation step:

  • Residence Time : 10 minutes at 50°C.

  • Throughput : 5 g/hour with ≥95% purity.

Analytical Characterization

Post-synthesis validation includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, aromatic protons), 3.55 (t, –CH₂–NH–), 2.90–2.60 (m, piperazine protons), 2.35 (s, CH₃).

  • LC-MS : m/z 337.5 [M+H]⁺.

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water).

Optimization Challenges

Side Reactions

  • Diacylation : Excess acid chloride may form bis-amide byproducts. Mitigated by slow addition and stoichiometric control.

  • Piperazine Degradation : High temperatures during alkylation can cause ring-opening. Optimal conditions use reflux in acetonitrile (82°C).

Solvent Selection

  • Ethanol vs. DCM : Ethanol improves solubility of intermediates but prolongs reaction times. Dichloromethane (DCM) enhances reaction rates but requires anhydrous conditions.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Scale Suitability
ConventionalReflux, 12 hours68–7595–98Lab-scale
Microwave-Assisted100°C, 30 minutes8097Small-scale
Continuous Flow50°C, 10 minutes residence time8595Industrial

Chemical Reactions Analysis

2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: This compound is investigated for its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent.

    Industry: It may be used in the development of new pharmaceuticals or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, which can modulate various physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared to analogs with modifications in the phenyl ring substituents and piperazine moiety (Table 1).

Table 1: Structural Comparison of Key Analogs

Compound Name Phenyl Substituent Piperazine Substituent Molecular Weight (g/mol) Key Structural Features
Target Compound 3-Methylphenyl 4-Phenyl 337.46 Ethyl linker, moderate lipophilicity
UCM765 () 3-Methoxyphenyl Phenylamino 314.38 MT2-selective partial agonist
UCM924 () 3-Bromo/4-Fluorophenyl Phenylamino 396.25 Enhanced metabolic stability
3a () Naphthalen-1-yl 4-Methoxyphenethyl 364.43 Hypoglycemic activity (IC₅₀ = 69 µM)
N-(2,3-Dimethylphenyl)-... () 2,3-Dimethylphenyl 4-Phenyl 353.48 Increased steric hindrance
BZ-IV () Benzothiazol-2-yl 4-Methyl 261.35 Anticancer activity, methylpiperazine
Compound in 4-Methoxyphenyl Benzothiazol-2-yl 447.55 Methoxy group enhances solubility
N-(4-fluorophenyl)-... () 4-Fluorophenyl 4-Methylbenzenesulfonyl 407.47 Sulfonyl group improves stability

Pharmacological and Functional Differences

  • Receptor Selectivity: UCM765 and UCM924 () exhibit MT2 receptor selectivity with sleep-inducing and anxiolytic effects, attributed to their phenylamino-piperazine structure. The target compound’s 4-phenylpiperazine group may share similar receptor interactions but lacks direct activity data .
  • Metabolic Stability : UCM924’s bromo and fluoro substituents reduce metabolic degradation compared to the target compound’s methyl group, highlighting the role of halogenation in stability .
  • Therapeutic Applications: Hypoglycemic Activity: Compounds 3a, 3b, and 3c () reduce blood sugar levels in rodent models (19.8–25.1% reduction), suggesting acetamide derivatives with 4-methoxyphenethyl-piperazine moieties may target metabolic pathways . Anticancer Potential: BZ-IV () inhibits cancer cell growth via benzothiazole and methylpiperazine groups, indicating structural flexibility for diverse applications .
  • Solubility and Binding : The 4-methoxyphenyl group in ’s compound improves water solubility, while the target compound’s 3-methylphenyl balances lipophilicity and receptor binding .

Biological Activity

2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide is a complex organic compound notable for its structural features, including a three-dimensional arrangement of aromatic rings and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly concerning central nervous system (CNS) activities.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₉H₂₅N₃O
  • Molecular Weight : 337.5 g/mol
  • Key Functional Groups :
    • Piperazine ring
    • Methyl-substituted phenyl ring

While specific mechanisms of action for 2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide have not been fully elucidated, its structural components suggest potential interactions with various neurotransmitter systems. The piperazine moiety is known to interact with multiple receptors, which may influence mood and cognitive functions, making it a candidate for treating anxiety and depression.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in relation to:

  • Neurotransmitter Modulation : Potential effects on serotonin and dopamine systems.
  • Anticonvulsant Properties : Similar compounds have shown efficacy in seizure models, indicating possible therapeutic applications in epilepsy.
  • Antidepressant Effects : The piperazine structure is commonly associated with antidepressant activity, suggesting that this compound may also possess such properties.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Properties
2-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamideContains methoxy groupsEnhanced solubility and receptor affinity
N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamideChlorine substituent on phenyl ringPotentially different pharmacodynamics
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methylphenyl)acetamideDimethylamino group additionVariations in biological activity due to amine presence

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. For instance:

  • Neuropharmacological Studies : A study examining piperazine derivatives demonstrated their ability to modulate serotonin receptors, which are crucial in managing depression and anxiety disorders. This suggests that 2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide may exhibit similar effects.
  • Anticonvulsant Activity : Research on structurally related compounds has indicated anticonvulsant properties through modulation of GABAergic pathways. Given the structural similarities, it is plausible that this compound may also exhibit such activity.
  • Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to various CNS receptors, indicating its potential to influence neurotransmitter activity and modulate physiological responses related to mood and cognition.

Q & A

Q. Key Reaction Conditions Table

StepReagents/ConditionsYield (%)Purity (HPLC)
1HATU, DCM, RT, 12h65–7590–95
2MeOH/DCM (5:95)>99

Basic: How should researchers verify the structural integrity of this compound?

Answer:
Use a combination of spectroscopic and computational methods:

  • NMR : Assign 1H^1H/13C^{13}C-NMR peaks to confirm the acetamide backbone, piperazine ring, and substituents. For ambiguous signals, employ 2D techniques (COSY, HSQC) .
  • Mass Spectrometry : HRMS to validate the molecular formula (e.g., [M+H]+^+ at m/z 378.2178).
  • Computational Validation : Compare experimental IR or NMR data with density functional theory (DFT)-predicted spectra .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Employ a Design of Experiments (DoE) approach:

Variables : Test solvent polarity (DMF vs. THF), temperature (RT vs. 50°C), and catalyst loading (5–20 mol%).

Analysis : Use HPLC to track byproduct formation (e.g., unreacted amine) and LC-MS to identify intermediates .

Optimized Protocol : For scale-up, reflux in acetonitrile with 10 mol% DMAP increases yield to 85% while reducing side reactions .

Advanced: How should researchers resolve contradictions in biological activity data?

Answer:
Conflicting results (e.g., varying IC50_{50} values in receptor assays) may arise from:

  • Purity Issues : Re-test batches with HPLC-purity >99% to exclude impurity-driven artifacts .
  • Assay Variability : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) for dopamine D2/D3 receptor affinity .
  • Structural Analogues : Compare with derivatives lacking the 3-methylphenyl group to isolate pharmacophore contributions .

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